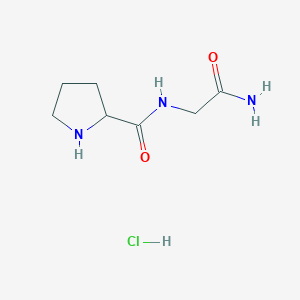

N-(2-amino-2-oxoethyl)pyrrolidine-2-carboxamide;hydrochloride

Description

N-(2-amino-2-oxoethyl)pyrrolidine-2-carboxamide hydrochloride is a pyrrolidine-based compound featuring a 2-amino-2-oxoethyl substituent. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications. This compound belongs to a class of peptidomimetics designed to mimic natural peptides while offering improved metabolic stability. Notably, structurally related analogs, such as PAOPA (described in ), incorporate lactam scaffolds to enforce conformational rigidity, enabling selective interactions with biological targets like protease enzymes or neuropeptide receptors .

Properties

IUPAC Name |

N-(2-amino-2-oxoethyl)pyrrolidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O2.ClH/c8-6(11)4-10-7(12)5-2-1-3-9-5;/h5,9H,1-4H2,(H2,8,11)(H,10,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFMRITSJSVVZTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)NCC(=O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Key Intermediates

The synthesis of N-(2-amino-2-oxoethyl)pyrrolidine-2-carboxamide;hydrochloride typically begins with pyrrolidine-2-carboxylic acid (also known as L-proline) as the core scaffold. The carboxylic acid group is often converted into an acid chloride intermediate (pyrrolidine-2-carbonyl chloride) to facilitate amide bond formation. This conversion is commonly achieved using reagents such as phosphorus pentachloride (PCl5) in the presence of acetyl chloride under dry conditions.

Formation of the Amide Bond

The acid chloride intermediate is then reacted with an amino-containing moiety, specifically 2-amino-2-oxoethyl derivatives, to form the desired carboxamide linkage. This reaction is typically conducted in an aprotic solvent such as acetone or dichloromethane under reflux conditions to ensure complete conversion.

Hydrochloride Salt Formation

The final product is isolated as the hydrochloride salt, which improves its stability and solubility for research applications.

Detailed Preparation Methods

Synthesis via Acid Chloride Intermediate (Adapted from Literature)

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | Pyrrolidine-2-carboxylic acid (L-proline), phosphorus pentachloride (PCl5), acetyl chloride, dry conditions, 35°C | Conversion of pyrrolidine-2-carboxylic acid to pyrrolidine-2-carbonyl chloride. The reaction mixture is stirred for 8 hours with incremental addition of PCl5 to ensure completion. |

| 2 | Pyrrolidine-2-carbonyl chloride, 2-amino-2-oxoethyl compound, acetone, reflux, 8 hours | Formation of N-(2-amino-2-oxoethyl)pyrrolidine-2-carboxamide via nucleophilic substitution. |

| 3 | Workup with 1N sodium hydroxide, extraction with ethyl acetate, drying over anhydrous sodium sulfate | Isolation and purification of the free base amide. |

| 4 | Treatment with hydrochloric acid to form the hydrochloride salt | Final isolation of this compound as a stable salt form. |

This method ensures high purity, confirmed by thin-layer chromatography and elemental analysis, with spectral data (proton nuclear magnetic resonance and infrared spectroscopy) consistent with the expected structure.

Alternative Alkylation and Protection Strategies (From Patent Literature)

An alternative route involves the alkylation of protected pyrrolidine intermediates. The process includes:

- Protection of carboxyl groups using tert-butoxycarbonyl (Boc) groups.

- Deprotonation with strong bases such as n-butyllithium at low temperatures (-78°C) under nitrogen atmosphere.

- Subsequent alkylation with appropriate alkylating agents in tetrahydrofuran solvent.

- Deprotection using trifluoroacetic acid to yield the desired amide.

- Purification by column chromatography.

This method allows for stereochemical control, minimizing racemization, which is critical when working with chiral pyrrolidine derivatives.

Reaction Scheme Summary

| Step | Reaction | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Pyrrolidine-2-carboxylic acid → Pyrrolidine-2-carbonyl chloride | PCl5, acetyl chloride, 35°C, 8 h | High | Formation of acid chloride intermediate |

| 2 | Pyrrolidine-2-carbonyl chloride + 2-amino-2-oxoethyl compound → N-(2-amino-2-oxoethyl)pyrrolidine-2-carboxamide | Acetone, reflux, 8 h | Moderate to High | Amide bond formation |

| 3 | Workup and extraction | NaOH, ethyl acetate | - | Purification step |

| 4 | Formation of hydrochloride salt | HCl treatment | - | Salt formation for stability |

Analytical and Purity Considerations

- Thin-Layer Chromatography (TLC): Used to monitor reaction progress and check purity.

- Elemental Analysis: Confirms the elemental composition matches the theoretical values.

- Spectroscopic Data: Proton nuclear magnetic resonance (1H NMR) and infrared (IR) spectra confirm the presence of characteristic amide and pyrrolidine functional groups.

- Chromatographic Purification: Column chromatography, including reverse-phase techniques, is employed to isolate the pure compound, especially in library syntheses.

Research Discoveries and Optimization

- The use of phosphorus pentachloride in acetyl chloride provides an efficient route to acid chlorides without racemization.

- Alkylation under low-temperature conditions with strong bases and subsequent deprotection steps allows for the preservation of stereochemistry in chiral centers.

- Formation of hydrochloride salts enhances compound stability and solubility, facilitating handling in research settings.

- Automated parallel chromatography has been successfully applied to purify libraries of pyrrolidine-2-carboxamide derivatives, demonstrating scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

H-PRO-GLY-NH2 HCL undergoes various chemical reactions, including:

Oxidation: This reaction can modify the peptide’s structure, potentially altering its biological activity.

Reduction: Reduction reactions can be used to modify the peptide’s functional groups.

Substitution: Substitution reactions can introduce new functional groups into the peptide, enhancing its properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of disulfide bonds, while reduction can yield amine derivatives .

Scientific Research Applications

H-PRO-GLY-NH2 HCL has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying peptide synthesis and reactions.

Biology: The compound is used in studies related to protein-protein interactions and enzyme activity.

Industry: It is used in the development of peptide-based drugs and other therapeutic agents.

Mechanism of Action

The mechanism of action of H-PRO-GLY-NH2 HCL involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the replication of HIV-1 through its metabolite, α-hydroxyglycineamide. This metabolite interferes with the viral replication process, thereby exerting its antiviral effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with key analogs, highlighting substituent variations and their implications:

Key Observations:

- Substituent Effects: The 2-amino-2-oxoethyl group in the target compound mimics natural peptide motifs, facilitating interactions with proteases or receptors.

- Salt Formation : All analogs are hydrochloride salts, improving bioavailability and crystallinity.

- Molecular Weight : Variations in substituents lead to differences in molecular weight (208–295 g/mol), impacting pharmacokinetic profiles.

Biological Activity

N-(2-amino-2-oxoethyl)pyrrolidine-2-carboxamide;hydrochloride, also known by its chemical formula C7H14ClN3O2, is a compound that has garnered attention for its potential biological activities. This article explores its biological effects, structure-activity relationships, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.

- Molecular Formula : C7H14ClN3O2

- Molecular Weight : 207.66 g/mol

- CAS Number : 598-31-2

- IUPAC Name : this compound

The biological activity of this compound is primarily linked to its interaction with various biological targets. It has been reported to exhibit inhibitory effects on certain enzymes, potentially influencing pathways related to inflammation and cellular metabolism.

Enzyme Inhibition

Research indicates that compounds similar to N-(2-amino-2-oxoethyl)pyrrolidine derivatives may act as inhibitors of enzymes involved in lipid signaling pathways, such as NAPE-PLD (N-acyl phosphatidylethanolamine-specific phospholipase D). These enzymes play crucial roles in the metabolism of bioactive lipids, which are integral to various physiological processes including inflammation and neuroprotection .

Structure-Activity Relationship (SAR)

Understanding the SAR of N-(2-amino-2-oxoethyl)pyrrolidine derivatives is essential for optimizing their biological activity. The potency of these compounds can be significantly influenced by modifications to their structure. For instance:

| Modification | Effect on Activity |

|---|---|

| Substituting the nitrogen atom with different groups | Alters binding affinity and enzyme inhibition potency |

| Changing the carbon chain length | Affects lipophilicity and cellular uptake |

Studies have shown that specific structural modifications can enhance the inhibitory potency against targeted enzymes by several folds .

Case Studies and Research Findings

- In Vitro Studies :

- In Vivo Models :

- Pharmacological Profiles :

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for N-(2-amino-2-oxoethyl)pyrrolidine-2-carboxamide hydrochloride, and how can purity be optimized?

- Methodology : Multi-step organic synthesis is typical. For example, pyrrolidine-2-carboxamide derivatives are often synthesized via hydrogenation of intermediates (e.g., reduction of allyl groups using catalysts like Pd/C) and subsequent HCl salt formation under controlled acidic conditions . Purification involves recrystallization or column chromatography with polar solvents (e.g., methanol/ethyl acetate mixtures). Purity optimization requires HPLC analysis (C18 columns, acetonitrile/water gradients) and mass spectrometry (MS) for structural confirmation .

Q. How can the stability of this compound be assessed under varying storage conditions?

- Methodology : Conduct accelerated stability studies by exposing the compound to stressors (e.g., heat, light, humidity) and monitoring degradation via NMR and LC-MS. For long-term storage, lyophilized solids should be stored at -20°C in moisture-resistant containers, while solutions in anhydrous DMSO or ethanol are stable at -80°C for ≤1 year .

Q. What analytical techniques are critical for characterizing this hydrochloride salt?

- Methodology :

- NMR : ¹H/¹³C NMR in DMSO-d6 or CDCl3 to confirm proton environments (e.g., pyrrolidine ring protons at δ 1.8–3.5 ppm) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 210–254 nm) to assess purity (>95% typically required for biological assays) .

- Elemental Analysis : Verify chloride content (~19–21% for hydrochloride salts) .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during synthesis, and what chiral separation methods are effective?

- Methodology : Use chiral auxiliaries (e.g., (S)-pyrrolidine-2-carboxylic acid derivatives) or asymmetric catalysis (e.g., Sharpless epoxidation) to control stereochemistry. Chiral HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol mobile phases resolves enantiomers, while circular dichroism (CD) spectroscopy validates optical activity .

Q. What strategies address contradictory solubility data in polar vs. non-polar solvents?

- Methodology : Perform pH-dependent solubility profiling. The hydrochloride salt is highly soluble in water (≥50 mg/mL at pH 2–3) but poorly soluble in non-polar solvents (e.g., logP ~0.5). Contradictions arise from protonation states; adjust pH with buffers (e.g., phosphate, acetate) to replicate experimental conditions .

Q. How can computational modeling predict binding affinity to biological targets (e.g., P2X7 receptors)?

- Methodology : Use molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) to model interactions. Focus on the carboxamide and amino-oxoethyl moieties, which may form hydrogen bonds with receptor residues (e.g., Lys127, Asp130 in P2X7). Validate predictions with SPR (surface plasmon resonance) binding assays .

Q. What are the key degradation pathways under oxidative stress, and how can they be mitigated?

- Methodology : Expose the compound to H2O2 or UV light, then identify degradation products via LC-MS/MS. Common pathways include hydrolysis of the carboxamide group or oxidation of the pyrrolidine ring. Stabilize formulations with antioxidants (e.g., ascorbic acid) or inert atmospheres (N2) during storage .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.